molecular formula C15H12BrN5O B14879228 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide

5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide

Cat. No.: B14879228
M. Wt: 358.19 g/mol
InChI Key: FNGSAWSNIVCDOS-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide is a complex organic compound that features a bromine atom, an imidazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide typically involves multi-step organic reactionsThe final step often involves the formation of the nicotinamide moiety under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .

Scientific Research Applications

5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving imidazole-containing compounds.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)nicotinamide
  • 5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)benzamide
  • 5-chloro-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide

Uniqueness

5-bromo-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)nicotinamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity. The combination of the imidazole and nicotinamide moieties also provides a versatile scaffold for further functionalization and optimization .

Properties

Molecular Formula

C15H12BrN5O

Molecular Weight

358.19 g/mol

IUPAC Name

5-bromo-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H12BrN5O/c1-10-18-4-5-21(10)14-3-2-13(9-19-14)20-15(22)11-6-12(16)8-17-7-11/h2-9H,1H3,(H,20,22)

InChI Key

FNGSAWSNIVCDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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